molecular formula C8H12N2O4 B8447090 (+-)-4-(Acetyloxy)-2-oxo-1-pyrrolidineacetamide CAS No. 88877-57-0

(+-)-4-(Acetyloxy)-2-oxo-1-pyrrolidineacetamide

Cat. No. B8447090
CAS RN: 88877-57-0
M. Wt: 200.19 g/mol
InChI Key: RWKHIXGKAQQZLM-UHFFFAOYSA-N
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Patent
US04797496

Procedure details

A mixture of 5.33 g oxiracetam and 44.3 ml acetyl chloride is heated at reflux for 15 min. After cooling, the solvent is evaporated in vacuo and the oil remaining is taken up in a little aqueous sodium bicarbonate, and solid sodium bicarbonate is added with stirring until neutrality is achieved. Most of the water present is removed by treating with methyl isobutyl ketone in vacuo, the residue is taken up with methylene chloride, dried with sodium sulphate and evaporated in vacuo. The oil remaining is triturated in isopropyl alcohol/diethyl ether and recrystallised from 20:80 isopropyl alcohol/isopropyl ether to give 1-carbamoylmethyl-4-acetoxy-2-pyrrolidone which when purified by chromatography melts at 84°-86° C.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5](=[O:6])[N:4]([CH2:7][C:8]([NH2:10])=[O:9])[CH2:3][CH:2]1[OH:11].[C:12](Cl)(=[O:14])[CH3:13]>>[C:8]([CH2:7][N:4]1[CH2:3][CH:2]([O:11][C:12](=[O:14])[CH3:13])[CH2:1][C:5]1=[O:6])(=[O:9])[NH2:10]

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
C1C(CN(C1=O)CC(=O)N)O
Name
Quantity
44.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until neutrality
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
Most of the water present is removed
ADDITION
Type
ADDITION
Details
by treating with methyl isobutyl ketone in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oil remaining is triturated in isopropyl alcohol/diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallised from 20:80 isopropyl alcohol/isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CN1C(CC(C1)OC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.